molecular formula C18H36BClN2 B14352728 1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) CAS No. 91923-16-9

1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine)

Cat. No.: B14352728
CAS No.: 91923-16-9
M. Wt: 326.8 g/mol
InChI Key: SIDRZCGWPAZSCZ-UHFFFAOYSA-N
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Description

1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is a compound that belongs to the class of frustrated Lewis pairs (FLPs). This compound is notable for its ability to activate small molecules such as hydrogen, making it a valuable tool in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a chloroborane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of inert atmospheres and specific solvents to maintain the stability of the reactants and products .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Activation: Typically carried out at room temperature in the presence of hydrogen gas.

    Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed

Scientific Research Applications

1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) involves the interaction between the boron and nitrogen atoms in the compound, creating a frustrated Lewis pair. This unique arrangement allows the compound to activate small molecules such as hydrogen by forming a zwitterionic intermediate. The molecular targets and pathways involved include the reversible formation and dissociation of hydrogen bonds, which are crucial for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is unique due to its ability to form a frustrated Lewis pair, which allows it to activate small molecules like hydrogen efficiently. This property distinguishes it from other similar compounds that may not exhibit the same level of reactivity or versatility in catalytic applications .

Properties

CAS No.

91923-16-9

Molecular Formula

C18H36BClN2

Molecular Weight

326.8 g/mol

IUPAC Name

chloro-bis(2,2,6,6-tetramethylpiperidin-1-yl)borane

InChI

InChI=1S/C18H36BClN2/c1-15(2)11-9-12-16(3,4)21(15)19(20)22-17(5,6)13-10-14-18(22,7)8/h9-14H2,1-8H3

InChI Key

SIDRZCGWPAZSCZ-UHFFFAOYSA-N

Canonical SMILES

B(N1C(CCCC1(C)C)(C)C)(N2C(CCCC2(C)C)(C)C)Cl

Origin of Product

United States

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